molecular formula C9H8FN3O2 B8097054 Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B8097054
M. Wt: 209.18 g/mol
InChI Key: MIWAQWDSRLXHSR-UHFFFAOYSA-N
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Description

Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method is the regio-controlled Sonogashira-type coupling reaction. . The reaction conditions are carefully adjusted to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical and biological properties.

Biological Activity

Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate (EFPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of EFPC, characterized by the presence of a fluorine atom and an ethyl carboxylate group, contributes to its reactivity and interaction with biological targets. This article provides an overview of the biological activity of EFPC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EFPC has the following chemical structure:

  • Molecular Formula : C9_{9}H8_{8}FN3_{3}O2_{2}
  • Molecular Weight : Approximately 181.13 g/mol
  • Functional Groups : Ethyl ester, fluorine substituent at the 6-position of the pyrazolo ring

The presence of the ethyl carboxylate group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to other derivatives.

EFPC's biological activity is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular signaling pathways. Research indicates that EFPC may act as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival pathways. Inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT, which is crucial for tumor growth and survival.

Key Mechanisms:

  • Inhibition of PI3K Activity : EFPC demonstrates selective inhibition against PI3K isoforms, particularly p110α.
  • Impact on Cell Proliferation : Studies have shown that EFPC reduces cell proliferation in various cancer cell lines through apoptosis induction.

Anticancer Properties

EFPC has been evaluated for its anticancer potential across several studies. Notably, it exhibits cytotoxic effects against multiple cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
HCT116 (Colorectal)10PI3K inhibition leading to apoptosis
PC3 (Prostate)15Induction of cell cycle arrest
HeLa (Cervical)12Inhibition of AKT phosphorylation

These findings suggest that EFPC could serve as a promising lead compound for developing new anticancer therapies.

Enzymatic Inhibition

EFPC also shows significant inhibitory activity against various enzymes:

  • Pim Kinases : Inhibits Pim-1 and Pim-2 with IC50_{50} values in the low nanomolar range.
  • Cyclin-dependent Kinases (CDKs) : Displays moderate inhibition against CDK2 and CDK4.

This broad spectrum of activity highlights EFPC's potential as a multi-targeted therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of EFPC can be attributed to its structural features. The fluorine atom at the 6-position enhances electron-withdrawing properties, which may improve binding affinity to target enzymes. The ethyl carboxylate moiety further contributes to lipophilicity and solubility, facilitating better cellular uptake.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the SAR:

Compound NameStructural FeaturesBiological Activity
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidineAmino group at position 2Enhanced anticancer activity
Ethyl 6-chloropyrazolo[1,5-a]pyrimidineChlorine instead of fluorineReduced potency compared to EFPC
6-Fluoropyrazolo[1,5-b]pyrimidineIsomeric variantDifferent kinase inhibition profile

Study on Antitumor Efficacy

A pivotal study evaluated the antitumor efficacy of EFPC in vivo using xenograft models. Mice implanted with HCT116 tumors were treated with EFPC over a period of two weeks. The results indicated a significant reduction in tumor volume compared to control groups:

  • Tumor Volume Reduction : Average tumor volume decreased by approximately 60% after treatment.
  • Body Weight Monitoring : No significant body weight loss was observed, indicating favorable tolerability.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that EFPC has a favorable absorption profile with moderate half-life and bioavailability. Toxicological assessments demonstrated minimal adverse effects at therapeutic doses.

Properties

IUPAC Name

ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAQWDSRLXHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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